molecular formula C8H11BrO3 B8616742 Methyl 2-(bromoacetyl)pent-2-enoate CAS No. 265308-10-9

Methyl 2-(bromoacetyl)pent-2-enoate

Cat. No. B8616742
M. Wt: 235.07 g/mol
InChI Key: UCJWRLOFQOGOEC-UHFFFAOYSA-N
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Patent
US06469200B1

Procedure details

In 10.23 g of N,N-dimethylformamide was dissolved 11.45 g of the concentrated solution (pure weight of methyl 2-propylidene-4-chloroacetoacetate: 4.57 g), and cooled to 10° C. To this mixture was added 6.17 g of sodium bromide, and thereafter heated to 22° C. and vigorously stirred at 22±2° C. for 2 hours. The resulting reaction solution was cooled to 5° C. and washed with 20 g of water, followed by being separated into an aqueous and organic layers. The high-performance liquid chromatography analysis of the organic layer indicated that this layer contained 4.66 g of methyl 2-propylidene-4-bromoacetoacetate (82.6% yield, E/Z ratio=52/48) and 9.7% of the starting material methyl 2-propylidene-4-chloroacetoacetate remained.
Quantity
6.17 g
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-propylidene-4-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
concentrated solution
Quantity
11.45 g
Type
reactant
Reaction Step Four
Quantity
10.23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[Na+].[CH:3](=[C:6]([C:11]([CH2:13]Cl)=[O:12])[C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH3:5]>CN(C)C=O>[CH:3](=[C:6]([C:11]([CH2:13][Br:1])=[O:12])[C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
[Br-].[Na+]
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl 2-propylidene-4-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=C(C(=O)OC)C(=O)CCl
Step Four
Name
concentrated solution
Quantity
11.45 g
Type
reactant
Smiles
Name
Quantity
10.23 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
vigorously stirred at 22±2° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 22° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C.
WASH
Type
WASH
Details
washed with 20 g of water
CUSTOM
Type
CUSTOM
Details
by being separated into an aqueous and organic layers

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)=C(C(=O)OC)C(=O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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